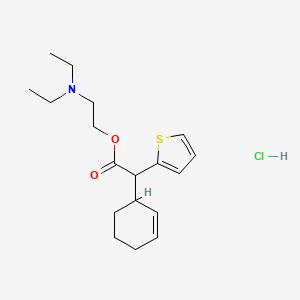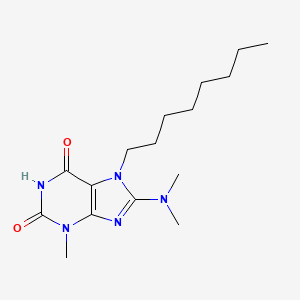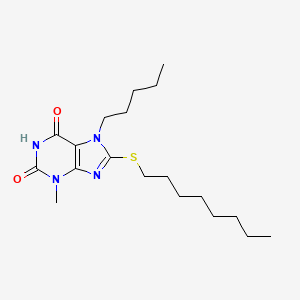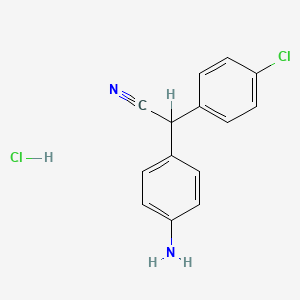![molecular formula C16H14Cl2N2 B11997265 (1E)-Bis[1-(4-chlorophenyl)ethylidene]hydrazine CAS No. 5326-15-8](/img/structure/B11997265.png)
(1E)-Bis[1-(4-chlorophenyl)ethylidene]hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-1-(4-chlorophenyl)ethanone [(E)-1-(4-chlorophenyl)ethylidene]hydrazone is a chemical compound with significant interest in various scientific fields. This compound features a hydrazone functional group, which is known for its versatility in organic synthesis and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-(4-chlorophenyl)ethanone [(E)-1-(4-chlorophenyl)ethylidene]hydrazone typically involves the condensation reaction between 4-chloroacetophenone and hydrazine hydrate. The reaction is usually carried out in an ethanol solvent under reflux conditions to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent choice, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1E)-1-(4-chlorophenyl)ethanone [(E)-1-(4-chlorophenyl)ethylidene]hydrazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The chlorine atom on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(1E)-1-(4-chlorophenyl)ethanone [(E)-1-(4-chlorophenyl)ethylidene]hydrazone has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1E)-1-(4-chlorophenyl)ethanone [(E)-1-(4-chlorophenyl)ethylidene]hydrazone involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, its structural features allow it to interact with biological macromolecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: Compounds with an aniline ring substituted with chlorine atoms.
Phenylhydrazones: Compounds with a phenyl group attached to a hydrazone moiety.
Uniqueness
(1E)-1-(4-chlorophenyl)ethanone [(E)-1-(4-chlorophenyl)ethylidene]hydrazone is unique due to its specific structural configuration, which imparts distinct chemical reactivity and potential biological activities. Its combination of a chlorophenyl group and a hydrazone linkage sets it apart from other similar compounds, offering unique opportunities for research and application.
Properties
CAS No. |
5326-15-8 |
|---|---|
Molecular Formula |
C16H14Cl2N2 |
Molecular Weight |
305.2 g/mol |
IUPAC Name |
(E)-1-(4-chlorophenyl)-N-[(E)-1-(4-chlorophenyl)ethylideneamino]ethanimine |
InChI |
InChI=1S/C16H14Cl2N2/c1-11(13-3-7-15(17)8-4-13)19-20-12(2)14-5-9-16(18)10-6-14/h3-10H,1-2H3/b19-11+,20-12+ |
InChI Key |
QSEXMNJCTCIKJC-AYKLPDECSA-N |
Isomeric SMILES |
C/C(=N\N=C(\C1=CC=C(C=C1)Cl)/C)/C2=CC=C(C=C2)Cl |
Canonical SMILES |
CC(=NN=C(C)C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis[3-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undec-1-YL)propyl] disulfide](/img/structure/B11997186.png)




![5-(2-Bromophenyl)-9-chloro-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11997231.png)


![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11997266.png)
![Methyl 2-(10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)propanoate](/img/structure/B11997269.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11997271.png)
![2-[(1E)-1-propenyl]pyridine](/img/structure/B11997274.png)


